molecular formula C14H25NO3 B14231324 Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)

Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B14231324
M. Wt: 255.35 g/mol
InChI Key: OXESBWILASZAAF-VOMCLLRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of trans-4-formylcyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (8-10°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carbamate derivatives.

Scientific Research Applications

Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [(1R)-1-(trans-4-formylcyclohexyl)ethyl]-, 1,1-dimethylethyl ester is unique due to its formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H25NO3

Molecular Weight

255.35 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-formylcyclohexyl)ethyl]carbamate

InChI

InChI=1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h9-12H,5-8H2,1-4H3,(H,15,17)/t10-,11?,12?/m1/s1

InChI Key

OXESBWILASZAAF-VOMCLLRMSA-N

Isomeric SMILES

C[C@H](C1CCC(CC1)C=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1CCC(CC1)C=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.